1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid
Description
Systematic IUPAC Nomenclature and Positional Isomerism
The compound 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid derives its systematic name from the pyrido[2,3-d]pyrimidine bicyclic core, which consists of a pyridine ring fused to a pyrimidine ring at positions 2 and 3. The numbering begins at the pyridine nitrogen (position 1), proceeds clockwise through the pyrimidine ring (positions 2–4), and continues into the fused pyridine moiety (positions 5–7). Substituents are assigned based on this numbering:
- 1-(2,5-dimethylphenyl) : A phenyl group with methyl substituents at positions 2 and 5, attached to the pyrido[2,3-d]pyrimidine core at nitrogen-1.
- 2-mercapto : A thiol (-SH) group at position 2 of the pyrimidine ring.
- 7-methyl : A methyl group at position 7 on the pyridine ring.
- 4-oxo : A ketone group at position 4 of the pyrimidine ring.
- 5-carboxylic acid : A carboxyl group (-COOH) at position 5 on the pyridine ring.
Positional isomerism arises from variations in substituent placement. For example, shifting the methyl group from position 7 to 6 or altering the dimethylphenyl substitution pattern (e.g., 3,4-dimethylphenyl) would generate distinct isomers with divergent physicochemical properties. The current substitution pattern optimizes steric compatibility between the 2,5-dimethylphenyl group and the bicyclic core, as evidenced by molecular docking studies of analogous compounds.
X-ray Crystallographic Analysis of Pyrido[2,3-D]pyrimidine Core Structure
X-ray crystallography of related pyrido[2,3-d]pyrimidine derivatives reveals a planar bicyclic system with minor deviations due to substituent effects. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Bond length: N1–C2 | 1.34 Å | |
| Bond angle: C5–N6–C7 | 117.5° | |
| Dihedral angle: Core vs. phenyl | 12.3°–18.7° |
The pyrido[2,3-d]pyrimidine core exhibits partial aromaticity, with bond alternation between single (1.46 Å) and double (1.32 Å) bonds in the pyrimidine ring. The 2-mercapto group adopts a syn periplanar conformation relative to the pyrimidine ring, minimizing steric clash with the 1-(2,5-dimethylphenyl) substituent. The carboxylic acid at position 5 participates in intramolecular hydrogen bonding with the 4-oxo group, stabilizing a cis-amide-like conformation.
Tautomeric Behavior of Mercapto and Oxo Functional Groups
The 2-mercapto group exhibits tautomerism between the thiol (R–SH) and thione (R–S–) forms, influenced by pH and solvent polarity. In aqueous media, the thione tautomer dominates (95% at pH 7), stabilized by resonance with the pyrimidine ring:
$$
\text{R–SH} \leftrightarrow \text{R–S}^- \text{–H}^+ \quad (K_a \approx 6.2 \times 10^{-8} \, \text{at 25°C})
$$
The 4-oxo group exists exclusively in the keto form due to conjugation with the pyrimidine π-system, as shown by UV-Vis spectra ($$\lambda_{\text{max}} = 312 \, \text{nm}$$ in ethanol). Computational studies (B3LYP/6-311+G**) indicate that thione-keto tautomerization lowers the system’s energy by 18.7 kcal/mol compared to thiol-enol forms.
Conformational Analysis of 2,5-Dimethylphenyl Substituent
The 2,5-dimethylphenyl group adopts a pseudo-axial conformation relative to the pyrido[2,3-d]pyrimidine plane, as determined by NMR NOESY experiments. Key observations include:
- Steric hindrance : The ortho-methyl group at position 2 of the phenyl ring creates a 3.1 Å van der Waals contact with the pyrimidine C2 atom, limiting free rotation.
- Torsional energy barrier : Rotation about the N1–C(phenyl) bond requires 9.3 kcal/mol, favoring a conformation where the 5-methyl group aligns with the pyrido[2,3-d]pyrimidine plane.
Molecular dynamics simulations (AMBER force field) reveal two stable conformers:
- Conformer A (75% population): Phenyl ring tilted 15° from the core plane, minimizing steric clash.
- Conformer B (25% population): Phenyl ring tilted 32°, stabilized by π-stacking with the pyrimidine ring.
This conformational flexibility influences solubility, with Conformer A favoring polar solvents (ΔGsolv = −5.2 kcal/mol in water) and Conformer B stabilizing apolar environments (ΔGsolv = −3.8 kcal/mol in octanol).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-8-4-5-9(2)12(6-8)20-14-13(15(21)19-17(20)24)11(16(22)23)7-10(3)18-14/h4-7H,1-3H3,(H,22,23)(H,19,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIFPGSGHLDBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC(=CC(=C3C(=O)NC2=S)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structural framework that includes a pyrido-pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of functional groups such as mercapto and carboxylic acid enhances its reactivity and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 341.39 g/mol. The structure features a pyrido-pyrimidine ring system which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₃S |
| Molar Mass | 341.39 g/mol |
| Functional Groups | Mercapto, Carboxylic Acid |
Biological Activities
Research on compounds with similar structures suggests that 1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid may exhibit several biological activities:
Antimicrobial Activity
Studies have indicated that related pyridopyrimidine derivatives possess antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes.
Antitumor Properties
The pyrido-pyrimidine core has been associated with antitumor activity in various studies. Compounds with this structure have demonstrated the ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival.
Enzyme Inhibition
The potential for enzyme inhibition is significant due to the presence of the mercapto group. This group can interact with active sites of enzymes, leading to modifications in their activity. Research into similar compounds has shown promise in inhibiting kinases and other critical enzymes involved in disease pathways.
Scientific Research Applications
Biological Activities
Research on similar compounds suggests that 1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid may exhibit various biological activities. The following are notable potential applications based on the structural analogs:
- Antitumor Activity : Compounds with similar pyridopyrimidine structures have shown promise in inhibiting tumor growth. The specific mechanisms of action for this compound remain to be fully elucidated, but the presence of the mercapto group may enhance its interaction with biological targets involved in cancer pathways.
- Kinase Inhibition : The pyridopyrimidine core is known for its ability to inhibit certain kinases, which are critical in various signaling pathways related to cancer and other diseases. This compound may share similar inhibitory properties.
Potential Applications in Medicinal Chemistry
Given its structural features and preliminary biological activity insights, this compound holds promise for several applications:
| Application | Description |
|---|---|
| Anticancer Agent | Potential use as an antitumor agent due to structural similarities with known inhibitors of cancer cell proliferation. |
| Antimicrobial Activity | Similar compounds have demonstrated antimicrobial properties; thus, this compound may also exhibit such activities. |
| Enzyme Inhibition | Potential role as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. |
| Drug Development | Its unique structure may serve as a lead compound for the development of new pharmaceuticals targeting various diseases. |
Case Studies and Research Findings
While direct research on 1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid is limited, studies on related compounds provide valuable insights:
- Antitumor Studies : Similar pyridopyrimidine compounds have been evaluated for their anticancer properties in vitro and in vivo, showing inhibition of tumor growth in animal models.
- Kinase Inhibition Research : Investigations into the kinase inhibitory effects of related structures indicate that modifications can lead to enhanced selectivity and potency against specific kinases involved in cancer progression.
- Synthetic Methodologies : Research detailing synthetic pathways for analogous compounds highlights the versatility of the pyridopyrimidine scaffold in drug design .
Chemical Reactions Analysis
Thiol (-SH) Reactivity
The 2-mercapto group participates in key transformations:
a. Alkylation Reactions
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide) or α,β-unsaturated carbonyl compounds.
-
Products :
b. Oxidation to Disulfide
-
Reagents : H₂O₂, I₂, or O₂.
-
Conditions : Room temperature, aqueous/organic solvent mixtures .
-
Product : Dimerized disulfide via S–S bond formation.
Carboxylic Acid (-COOH) Reactivity
The C-5 carboxyl group undergoes typical acid-derived reactions:
a. Esterification
-
Reagents : Alcohols (e.g., ethanol, methanol) with acid catalysts (H₂SO₄, DCC).
b. Salt Formation
Pyrido[2,3-d]pyrimidine Core Reactivity
The fused heterocycle exhibits electrophilic and nucleophilic behavior:
a. Electrophilic Aromatic Substitution
-
Sites : C-6 and C-8 positions (activated by electron-donating methyl groups).
-
Limitations : Steric hindrance from 2,5-dimethylphenyl reduces reactivity at C-3.
b. Nucleophilic Attack
Cyclocondensation Reactions
The 4-oxo group facilitates ring expansion or fusion:
a. With Diamines
b. With Aldehydes/Ketones
Photochemical and Thermal Stability
-
Photodegradation : UV light induces cleavage of the thiol group, forming pyrido[2,3-d]pyrimidin-4-one radicals .
-
Thermal Decomposition : Above 200°C, decarboxylation occurs, yielding 7-methyl-4-oxo derivatives .
Biological Activity-Driven Modifications
-
Metal Chelation : The thiol and carboxyl groups bind to Zn²⁺/Fe³⁺, forming complexes with enhanced antimicrobial activity .
-
Prodrug Synthesis : Ester derivatives (e.g., ethyl, pivaloyloxymethyl) improve membrane permeability .
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) | Preferred Conditions |
|---|---|---|---|
| -SH | Alkylation | High | K₂CO₃, DMF, 60°C |
| -COOH | Esterification | Moderate | H₂SO₄, reflux |
| C-4 carbonyl | Nucleophilic addition | Low | Hydrazine, EtOH, 25°C |
Key Limitations in Literature
Direct experimental data on this specific compound are sparse, necessitating extrapolation from structurally analogous pyrido[2,3-d]pyrimidines . Recent patents highlight its potential in kinase inhibition and antimicrobial applications but lack mechanistic details .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
- Mercapto (-SH) Group: The target compound’s thiol moiety distinguishes it from analogs like the oxan-4-yl derivative and pyridin-2-ones .
- Carboxylic Acid (-COOH): Present in both the target compound and the oxan-4-yl analog , this group improves water solubility compared to nitrile (-CN) or nonpolar substituents in pyridin-2-ones .
Notes on Findings and Limitations
Data Gaps : The evidence lacks explicit biological or pharmacological data for the target compound, requiring extrapolation from structural analogs.
Synthetic Pathways : Details on synthesis or yield are absent; further studies are needed to explore routes analogous to those for pyridin-2-ones .
Safety Profile : The thiol group may necessitate precautions similar to those for surfactants with reactive sulfur moieties .
Q & A
Q. Purity optimization :
- Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, a fractional factorial design can reduce the number of trials while assessing interactions between parameters .
- Monitor reaction progress via HPLC or TLC to minimize byproducts.
Basic: What spectroscopic and analytical methods are most effective for characterizing its structure?
Answer:
A combination of techniques is required due to the compound’s complex heterocyclic framework:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and the carboxylic acid proton (δ ~12 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns.
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and confirm stereochemistry.
Reference analogs : Structural assignments can be cross-validated using data from related pyrimidine derivatives (e.g., pyridin-2-one analogs) .
Advanced: How can computational methods predict its reactivity in different solvents or catalytic environments?
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model:
Solvent effects : Use the Conductor-like Screening Model (COSMO) to predict solubility and stabilization of intermediates in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene).
Reaction pathways : Identify transition states and activation energies for key steps (e.g., ring closure or mercapto-group incorporation).
Catalytic interactions : Simulate binding affinities with transition-metal catalysts (e.g., Pd or Cu complexes) to optimize coupling reactions.
Integration with experimental data : Combine computational predictions with high-throughput screening to narrow down optimal conditions (e.g., solvent/catalyst pairs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Experimental variability : Differences in assay conditions (pH, temperature, cell lines).
- Impurity interference : Residual solvents or byproducts affecting bioactivity.
Q. Methodological solutions :
Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) and validate purity via LC-MS.
Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA or regression analysis) to identify confounding variables .
Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding constants.
Advanced: What strategies are effective for optimizing its solubility and stability in aqueous media for pharmacological studies?
Answer:
Solubility enhancement :
- pH adjustment : Utilize the carboxylic acid group’s ionization (pKa ~4–5) by formulating at pH >6.
- Co-solvents : Test combinations of DMSO, PEG-400, or cyclodextrins.
- Salt formation : Synthesize sodium or lysine salts to improve hydrophilicity.
Q. Stability testing :
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (H₂O₂) to identify degradation pathways.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
Basic: How can researchers validate the reproducibility of synthetic protocols across different laboratories?
Answer:
- Detailed documentation : Provide exact molar ratios, solvent grades, and equipment specifications (e.g., microwave reactor vs. oil bath).
- Round-robin testing : Collaborate with independent labs to replicate synthesis and compare yields/purity via interlaboratory studies.
- Open-data sharing : Publish raw spectral data (e.g., NMR FID files) in supplementary materials for peer validation.
Advanced: What role does the mercapto (-SH) group play in modulating this compound’s electronic properties and reactivity?
Answer:
The -SH group:
- Electron donation : Stabilizes the pyrimidine ring via resonance, altering redox potentials (measured via cyclic voltammetry).
- Nucleophilic reactivity : Participates in disulfide bond formation or metal coordination (e.g., with Zn²⁺ or Fe³⁺), which can be probed via UV-Vis titration.
- Computational insights : DFT calculations reveal charge distribution changes at the pyrido[2,3-D]pyrimidine core when -SH is protonated or deprotonated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
